molecular formula C16H10Cl3NO7 B15045124 Dimethyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylate

Dimethyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylate

Cat. No.: B15045124
M. Wt: 434.6 g/mol
InChI Key: GUVSCRWHWMSEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the class of aromatic compounds It is characterized by the presence of multiple functional groups, including nitro, trichlorophenoxy, and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The key steps include:

    Nitration: Introduction of the nitro group to the benzene ring through electrophilic aromatic substitution.

    Chlorination: Addition of chlorine atoms to the phenoxy group.

    Carboxylation: Introduction of carboxylate groups to the benzene ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the trichlorophenoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichlorophenoxy group can interact with hydrophobic regions of biomolecules. The dicarboxylate groups may facilitate binding to metal ions or other charged species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H10Cl3NO7

Molecular Weight

434.6 g/mol

IUPAC Name

dimethyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H10Cl3NO7/c1-25-15(21)7-4-13(8(16(22)26-2)3-12(7)20(23)24)27-14-6-10(18)9(17)5-11(14)19/h3-6H,1-2H3

InChI Key

GUVSCRWHWMSEOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.